[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13481474
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid -](/images/structure/VC13481474.png)
Specification
Molecular Formula | C14H26N2O4 |
---|---|
Molecular Weight | 286.37 g/mol |
IUPAC Name | 2-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid |
Standard InChI | InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18) |
Standard InChI Key | ZQZNONTZWRGAPS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 2-[methyl-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)amino]acetic acid, reflects its three key functional groups:
-
Cyclohexyl core: Provides conformational rigidity, influencing molecular interactions with biological targets .
-
Boc-protected amino group: The tert-butoxycarbonyl group at the 4-position of the cyclohexane ring safeguards the amine during synthetic steps, enabling selective deprotection in downstream reactions .
-
Methylamino-acetic acid side chain: Enhances solubility and facilitates covalent conjugation to other molecules, such as peptides or small-molecule therapeutics .
Stereochemical considerations are critical, as the spatial arrangement of substituents on the cyclohexane ring (e.g., cis vs. trans) impacts biological activity and synthetic pathways . For instance, trans-isomers often exhibit superior metabolic stability compared to cis-analogs in related compounds .
Synthesis and Chemical Properties
Physicochemical Properties
The Boc group’s hydrophobicity () contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Boc-protected amine is pivotal in solid-phase peptide synthesis (SPPS). For example, in the synthesis of gabapentin analogs, Boc groups shield amines during coupling reactions, preventing undesired side reactions . Post-synthesis, acidic deprotection (e.g., HCl/dioxane) reveals the primary amine for further functionalization .
Drug Development
Structural analogs demonstrate therapeutic potential:
-
Neurological disorders: Cyclohexylacetic acid derivatives, such as gabapentin, modulate calcium channels to treat epilepsy and neuropathic pain .
-
Antiviral agents: Boc-protected amino acids are intermediates in HIV protease inhibitors, as seen in CCR5 antagonist development .
Table 1: Bioactivity of Related Compounds
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
trans-4-Hydroxycyclohexyl analog | CCR5 receptor | 2.4 nM | |
Gabapentin prodrug | Neuronal calcium channels | 1.1 μM | |
Boc-cis-4-aminocyclohexane acetic acid | Enzymatic assays | Not reported |
Future Directions
Research opportunities include:
-
Stereoselective synthesis: Optimizing cis/trans isomer ratios for enhanced bioactivity .
-
Prodrug development: Leveraging the acetic acid moiety for ester-based prodrugs to improve oral bioavailability .
-
Targeted therapies: Conjugating the compound to monoclonal antibodies for site-specific drug delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume